molecular formula C15H12ClN3O4 B5420637 N'-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B5420637
M. Wt: 333.72 g/mol
InChI Key: VKGUZIWRTIFUST-UHFFFAOYSA-N
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Description

N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide is a synthetic organic compound characterized by the presence of a 4-chlorophenyl group, an acetyl group, and a nitrobenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide typically involves the acylation of 4-nitrobenzenecarboximidamide with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and the minimization of waste, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be replaced by other acyl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield 4-nitrobenzenecarboximidamide and 4-chlorophenylacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Acyl chlorides, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: 4-amino-N’-{[(4-chlorophenyl)acetyl]oxy}benzenecarboximidamide.

    Substitution: Various N’-{[(4-chlorophenyl)acetyl]oxy}-4-substituted benzenecarboximidamides.

    Hydrolysis: 4-nitrobenzenecarboximidamide and 4-chlorophenylacetic acid.

Scientific Research Applications

N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: Researchers use the compound to study its effects on cellular processes and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(4-bromophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
  • N’-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
  • N’-{[(4-fluorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide

Uniqueness

N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-12-5-1-10(2-6-12)9-14(20)23-18-15(17)11-3-7-13(8-4-11)19(21)22/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGUZIWRTIFUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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